In Vitro Activity Against Fluconazole-Resistant Candida albicans: MIC Distribution Analysis
Icofungipen demonstrates retained in vitro activity against fluconazole-resistant Candida albicans isolates, a critical differentiator for procurement in antifungal drug discovery programs targeting azole-resistant infections [1]. The MIC range for icofungipen spans 4–32 μg/mL across 69 C. albicans strains, with an MIC90 of 32 μg/mL [1]. In contrast, fluconazole shows substantially reduced or no activity against these same resistant isolates, with typical MICs exceeding 64 μg/mL in resistant strains [2].
| Evidence Dimension | In vitro MIC against C. albicans |
|---|---|
| Target Compound Data | MIC range 4–32 μg/mL; MIC90 32 μg/mL (69 strains) |
| Comparator Or Baseline | Fluconazole: MIC >64 μg/mL (resistant isolates) |
| Quantified Difference | Icofungipen maintains activity against isolates where fluconazole MIC exceeds 64 μg/mL |
| Conditions | Yeast nitrogen base medium, pH 6–7, 24 h incubation at 30–37°C, inoculum 50–100 CFU/well |
Why This Matters
For procurement decisions in antifungal discovery, this retained activity against azole-resistant strains validates icofungipen as a tool compound for studying non-azole mechanisms of action and for screening campaigns against resistant clinical isolates.
- [1] Hasenoehrl A, Galic T, Ergovic G, et al. In vitro activity and in vivo efficacy of icofungipen (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans. Antimicrob Agents Chemother. 2006;50(9):3011-3018. View Source
- [2] ScienceDirect. Icofungipen - an overview. Comprehensive Medicinal Chemistry II, Volume 7.14.6.1.1. View Source
